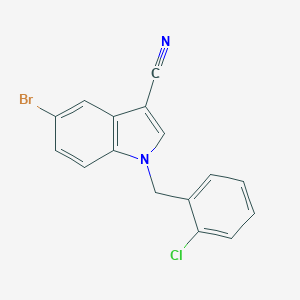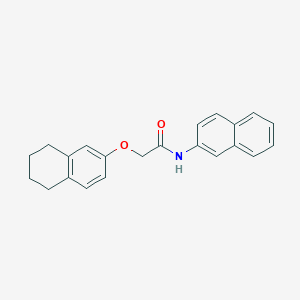![molecular formula C27H27BrN4O6 B297505 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B297505.png)
2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain enzymes, such as matrix metalloproteinases and urokinase-type plasminogen activator, which are involved in the metastasis of cancer cells. It also inhibits the activation of specific pathways, such as the PI3K/Akt/mTOR pathway, which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. In vivo studies have shown that this compound can inhibit tumor growth and metastasis, and improve survival rates in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
There are several advantages and limitations associated with the use of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide in lab experiments. One of the advantages is that this compound has been extensively studied and has shown promising results in inhibiting the growth and proliferation of cancer cells. However, one of the limitations is that the synthesis of this compound is a complex process that requires specific conditions and expertise. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in lab experiments.
Direcciones Futuras
There are several future directions for further research on 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide. One of the future directions is to conduct further studies on the mechanism of action of this compound and its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to optimize the synthesis method of this compound to make it more accessible for lab experiments. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
The synthesis of 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2-(2-hydrazinyl-2-oxoethyl)-N-(2-methoxyphenyl)acetamide with 3-bromo-4-(2-(3,4-dimethylanilino)-2-oxoethoxy)-5-methoxybenzaldehyde. The reaction is carried out under specific conditions, including the use of a catalyst and a solvent, to obtain the desired product.
Aplicaciones Científicas De Investigación
The chemical compound 2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has several potential applications in the field of medicine. One of the most promising applications is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-(2-{3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxybenzylidene}hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C27H27BrN4O6 |
Peso molecular |
583.4 g/mol |
Nombre IUPAC |
N//'-[(E)-[3-bromo-4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-5-methoxyphenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C27H27BrN4O6/c1-16-9-10-19(11-17(16)2)30-24(33)15-38-25-20(28)12-18(13-23(25)37-4)14-29-32-27(35)26(34)31-21-7-5-6-8-22(21)36-3/h5-14H,15H2,1-4H3,(H,30,33)(H,31,34)(H,32,35)/b29-14+ |
Clave InChI |
NWIBLOGKHQYQKV-IPPBACCNSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2Br)C=NNC(=O)C(=O)NC3=CC=CC=C3OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Ethyl [4-({2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-ethoxyphenoxy]acetate](/img/structure/B297424.png)

![2-[[(E)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297427.png)
![2-[[(E)-[1-(3,5-dimethylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]amino]-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B297428.png)
![1-(4-bromobenzoyl)-3-[(4-methylpiperidin-1-yl)carbothioyl]-1H-indole](/img/structure/B297430.png)


![5-bromo-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297438.png)
![N-(1,3-benzodioxol-5-yl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297439.png)
![(2E,5E)-3-ethyl-2-(phenylimino)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B297442.png)

![2-{[3-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B297444.png)
![1-[2-(1-azepanyl)-2-oxoethyl]-5-bromo-1H-indole-3-carbaldehyde](/img/structure/B297445.png)